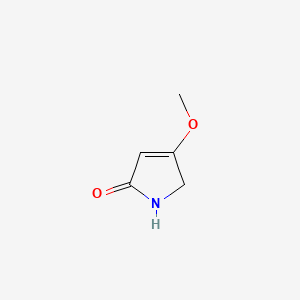
1,3-Bis(4-fluorophenyl)urea
Descripción general
Descripción
1,3-Bis(4-fluorophenyl)urea (BFPU) is a small molecule compound that has been studied for a variety of scientific and medical applications. BFPU is a member of the phenyl urea family, which is composed of a wide range of compounds that have been used in a variety of research fields. BFPU has been found to possess a variety of interesting properties, including its ability to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). Additionally, BFPU has been studied for its potential role in modulating the activity of several other enzymes, including phospholipase A2 (PLA2) and protein kinase C (PKC).
Aplicaciones Científicas De Investigación
Crystal Engineering and Polymorphism : 1,3-Bis(4-fluorophenyl)urea has been studied in crystal engineering due to its hydrogen bonding capabilities. Crystallization from various solvents can lead to different polymorphic forms, which is significant for the design of materials with specific physical properties (Capacci-Daniel et al., 2016).
Nonlinear Optics : Compounds related to this compound, such as fluorophenyl derivatives, show potential in nonlinear optics. Their high hyperpolarizabilities compared to urea make them candidates for further studies in this field (Mary et al., 2019).
Interactions with Anions and DNA : The structure of this compound allows it to interact with various anions and biomolecules. For example, it can form complexes with oxyanions such as phosphates and carboxylates, which is crucial for applications in sensing and extraction technologies (Ghosh et al., 2017). Additionally, its derivatives can intercalate with DNA, which is significant for understanding molecular interactions in biological systems (Ajloo et al., 2015).
Supramolecular Structures and Drug Design : this compound is part of a broader category of diaryl ureas, which have been used in constructing supramolecular structures like gels, capsules, and crystals. These structures have potential applications in drug design and delivery systems (Capacci-Daniel et al., 2015).
Self-Healing Materials : Derivatives of this compound have been utilized in the development of self-healing materials. For instance, aromatic disulfide derivatives demonstrate room-temperature self-healing capabilities in poly(urea-urethane) elastomers, making them promising for various industrial applications (Rekondo et al., 2014).
Computational Studies : Computational analyses of this compound and its derivatives provide insights into their molecular structure, charge distribution, and electrostatic potentials. These studies are crucial for understanding their interaction patterns and crystallization properties, which can inform material design and synthesis (Murray et al., 1991).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 1,3-Bis(4-fluorophenyl)urea are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .
Propiedades
IUPAC Name |
1,3-bis(4-fluorophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEURDHASKSZBOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70307336 | |
| Record name | 1,3-bis(4-fluorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70307336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
370-22-9 | |
| Record name | 370-22-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190752 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-bis(4-fluorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70307336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-BIS(4-FLUOROPHENYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 8-(hydroxymethyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4-carboxylate](/img/structure/B1330436.png)
![7a-Methyl-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1330437.png)



![{2-[(Dimethylamino)methyl]phenyl}methanol](/img/structure/B1330441.png)



![Methyl 1H-benzo[d]imidazole-2-carboxylate](/img/structure/B1330449.png)
![2-[2-(4-Hydroxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1330452.png)


